molecular formula C6H5BrClN B1465056 2-Bromo-3-(chloromethyl)pyridine CAS No. 944906-87-0

2-Bromo-3-(chloromethyl)pyridine

Cat. No. B1465056
M. Wt: 206.47 g/mol
InChI Key: OWRYEOOYOHXZJX-UHFFFAOYSA-N
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Description

2-Bromo-3-(chloromethyl)pyridine is a chemical compound with the molecular formula C6H5BrClN . It is a solid substance and is considered a valuable building block in organic synthesis .


Synthesis Analysis

The synthesis of 2-Bromo-3-(chloromethyl)pyridine involves the use of isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) and cyanuric chloride . These reagents are easier to handle and require milder reaction conditions than conventional reagents .


Molecular Structure Analysis

The molecular weight of 2-Bromo-3-(chloromethyl)pyridine is 206.47 . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

2-Bromo-3-(chloromethyl)pyridine is involved in various chemical reactions. For instance, it is used in the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .


Physical And Chemical Properties Analysis

2-Bromo-3-(chloromethyl)pyridine is a solid substance . It has a flash point of 97.709 and a boiling point of 237.949°C at 760 mmHg .

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application Summary: “2-Bromo-3-(chloromethyl)pyridine” is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients . TFMP derivatives are primarily used in crop protection from pests .
  • Methods of Application: The synthesis involves a cyclocondensation reaction using a trifluoromethyl-containing building block . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

2. Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons

  • Application Summary: “2-Bromo-3-(chloromethyl)pyridine” is used as a precursor for the immobilization of biomimetic metal ion chelates on functionalized carbons . These chelates mimic the 3-histidine (3H), 2-histidine-1-carboxylate (2H1C) brace motifs or other combinations of histidine and carboxylate endogenous ligating residues found in bioinorganic metalloenzymes .
  • Methods of Application: The synthesis involves the use of isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) and cyanuric chloride . The reaction steps were monitored using gas chromatography-mass spectrometry (GC-MS) methods and simple 1H- and 13C- nuclear magnetic resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopies .
  • Results or Outcomes: The desired product, 2-bromo-6-hydroxymethylpyridine, was obtained in good yields under milder reaction conditions .

3. Synthesis of Pyridinium Salts

  • Application Summary: “2-Bromo-3-(chloromethyl)pyridine” is used in the synthesis of structurally diverse pyridinium salts . These salts are found in many natural products and bioactive pharmaceuticals .
  • Methods of Application: The synthesis of pyridinium salts involves a variety of synthetic routes . The specific method depends on the desired pyridinium salt structure .
  • Results or Outcomes: Pyridinium salts have played an intriguing role in a wide range of research topics . They are important in terms of their synthetic routes, reactivity, and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

4. Synthesis of Ligands for Copper(I) Complexes

  • Application Summary: “2-Bromo-3-(chloromethyl)pyridine” is used in the synthesis of ligands containing two bis[2-(2-pyridyl)ethyl]amine (pye) moieties . These ligands have been used on copper(I) to mimic copper-containing oxygenases or hemocyanin .
  • Methods of Application: The synthesis of these ligands involves the use of “2-Bromo-3-(chloromethyl)pyridine” as a precursor . The specific method depends on the desired ligand structure .
  • Results or Outcomes: These ligands promote dioxygen oxidation chemistry or reversible dioxygen binding, depending on the type of central linker .

5. Synthesis of Pyridine Derivatives

  • Application Summary: “2-Bromo-3-(chloromethyl)pyridine” is used in the synthesis of pyridine derivatives . These derivatives are in great demand as synthons for pharmaceutical products .
  • Methods of Application: The synthesis of pyridine derivatives involves a variety of synthetic routes . The specific method depends on the desired pyridine derivative structure .
  • Results or Outcomes: Pyridines are used either as biologically active substances or as building blocks for polymers .

6. Removal of Cr (VI) Ions from Water

  • Application Summary: “2-Bromo-3-(chloromethyl)pyridine” is used in the grafting of polyethyleneimine (PEI) onto activated carbons for the removal of Cr (VI) ions from water .
  • Methods of Application: The synthesis involves the use of “2-Bromo-3-(chloromethyl)pyridine” as a precursor . The specific method depends on the desired product structure .
  • Results or Outcomes: The desired product was obtained in good yields under milder reaction conditions .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The biological activities of 2-Bromo-3-(chloromethyl)pyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of 2-Bromo-3-(chloromethyl)pyridine will be discovered in the future .

properties

IUPAC Name

2-bromo-3-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-6-5(4-8)2-1-3-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRYEOOYOHXZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(chloromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LM Saliyeva, NY Slyvka, MI Кorotkykh… - Chemistry of Heterocyclic …, 2023 - Springer
… The reaction of benz-imidazole-2-thione 43a and 2-bromo-3-chloromethyl-pyridine (30l) in the KOH/CuI/TBAB/DMF system proved convenient for the construction of 5H-pyrido[2',3':4,5][1…
Number of citations: 4 link.springer.com

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